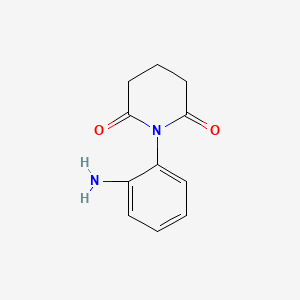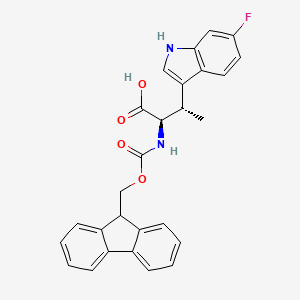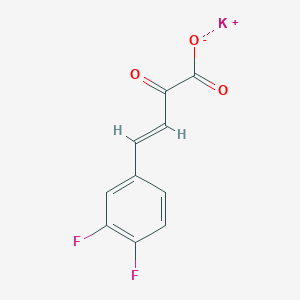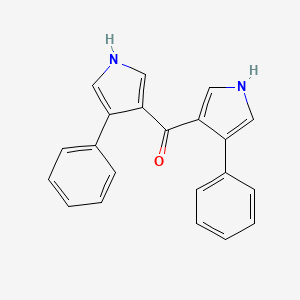
Bis(4-phenyl-1H-pyrrol-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-phenyl-1H-pyrrol-3-yl)methanone is a unique organic compound with the molecular formula C21H16N2O. It is a part of the pyrrole family, which is known for its diverse biological and chemical properties. This compound is often used in early discovery research due to its rare and unique chemical structure .
准备方法
合成路线和反应条件
双(4-苯基-1H-吡咯-3-基)甲酮的合成通常涉及在TosMIC(甲磺酰甲基异氰化物)和温和碱(如LiOH·H2O)的存在下,苯乙酮和三甲基乙醛的反应。 这种一锅法合成方法高效且经济,效果良好 .
工业生产方法
虽然双(4-苯基-1H-吡咯-3-基)甲酮的具体工业生产方法没有得到很好的记录,但一般方法涉及使用与实验室环境类似的反应条件进行大规模合成。一锅法合成方法的可扩展性使其适用于工业应用。
化学反应分析
反应类型
双(4-苯基-1H-吡咯-3-基)甲酮会发生多种化学反应,包括:
氧化: 这种反应通常涉及添加氧或去除氢。
还原: 这涉及添加氢或去除氧。
取代: 这种反应涉及用另一个原子或原子团取代一个原子或原子团。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂,氢化铝锂等还原剂,以及用于取代反应的各种卤化剂。条件通常涉及受控温度和特定溶剂,以确保所需的反应途径。
主要生成物
这些反应形成的主要产物取决于使用的具体试剂和条件。例如,氧化可能会产生酮或醛,而还原可能会产生醇或胺。取代反应通常会导致形成具有改变的官能团的新衍生物。
科学研究应用
双(4-苯基-1H-吡咯-3-基)甲酮在科学研究中具有广泛的应用:
化学: 它被用作合成更复杂分子和研究反应机理的构建模块。
生物学: 该化合物的独特结构使其成为研究生物相互作用和途径的候选者。
医学: 正在研究其潜在的治疗效果,例如抗炎或抗癌特性。
工业: 它被用于开发新材料和化学工艺
作用机制
双(4-苯基-1H-吡咯-3-基)甲酮的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物的结构使其能够与某些酶或受体结合,调节它们的活性。 这会导致各种生物学效应,例如抑制炎症途径或诱导癌细胞凋亡 .
相似化合物的比较
类似化合物
4-(叔丁基)-1H-吡咯-3-基甲酮: 该化合物使用类似的方法合成,并且与双(4-苯基-1H-吡咯-3-基)甲酮具有结构相似性.
多取代吡咯衍生物: 这些化合物也属于吡咯家族,并表现出相似的化学性质.
独特性
双(4-苯基-1H-吡咯-3-基)甲酮由于其特定的取代模式以及由此产生的独特的化学和生物学特性而脱颖而出
属性
CAS 编号 |
833458-05-2 |
|---|---|
分子式 |
C21H16N2O |
分子量 |
312.4 g/mol |
IUPAC 名称 |
bis(4-phenyl-1H-pyrrol-3-yl)methanone |
InChI |
InChI=1S/C21H16N2O/c24-21(19-13-22-11-17(19)15-7-3-1-4-8-15)20-14-23-12-18(20)16-9-5-2-6-10-16/h1-14,22-23H |
InChI 键 |
XEELUGHJTAFLJN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CNC=C2C(=O)C3=CNC=C3C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(4Z)-4-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12051710.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12051720.png)
![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B12051727.png)
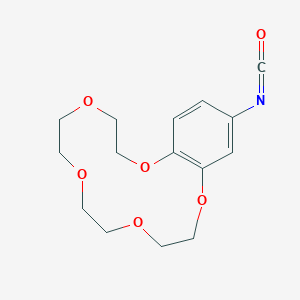
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12051751.png)


